![molecular formula C12H12IN3O2S B14803414 N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)
N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide is a complex organic compound with a molecular formula of C12H12IN3O2S This compound is characterized by the presence of an iodinated benzoyl group, a hydrazino group, a carbonothioyl group, and a cyclopropanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide typically involves multiple steps, starting with the iodination of benzoyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with hydrazine to form 2-(2-iodobenzoyl)hydrazine. The next step involves the reaction of this intermediate with carbon disulfide to form the carbonothioyl derivative. Finally, the cyclopropanecarboxamide moiety is introduced through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The iodinated benzoyl group may facilitate binding to certain enzymes or receptors, while the hydrazino and carbonothioyl groups can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[2-(2-bromobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
- N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
- N-{[2-(2-fluorobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
Uniqueness
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide is unique due to the presence of the iodinated benzoyl group, which can enhance its reactivity and binding affinity compared to similar compounds with different halogen substitutions. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H12IN3O2S |
|---|---|
Molekulargewicht |
389.21 g/mol |
IUPAC-Name |
N-[[(2-iodobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12IN3O2S/c13-9-4-2-1-3-8(9)11(18)15-16-12(19)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,15,18)(H2,14,16,17,19) |
InChI-Schlüssel |
UYFOLLAGRSJXNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC(=S)NNC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)
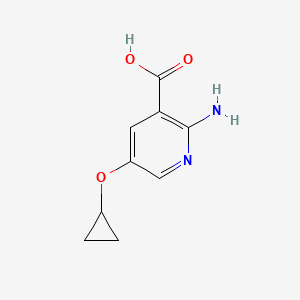
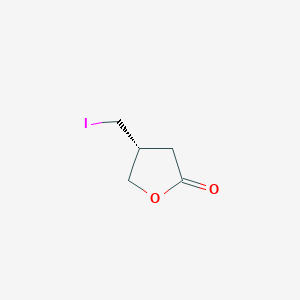
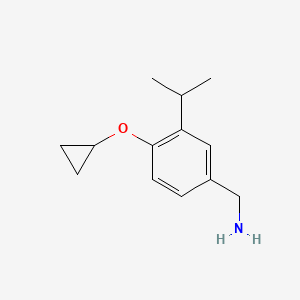

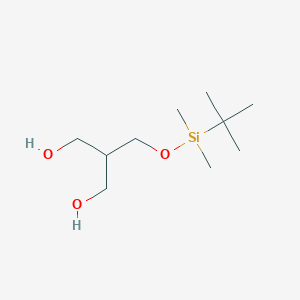
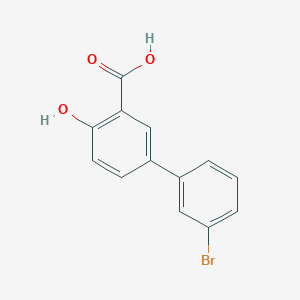
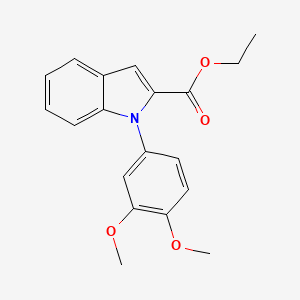
![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
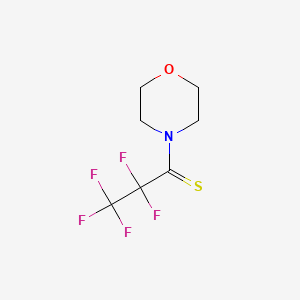
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
![N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)
